Pentaerythritol triallyl ether Pentaerythritol triallyl ether AI 3-09536 is a biochemical.
Brand Name: Vulcanchem
CAS No.: 1471-17-6
VCID: VC0517651
InChI: InChI=1S/C14H24O4/c1-4-7-16-11-14(10-15,12-17-8-5-2)13-18-9-6-3/h4-6,15H,1-3,7-13H2
SMILES: C=CCOCC(CO)(COCC=C)COCC=C
Molecular Formula: C14H24O4
Molecular Weight: 256.34 g/mol

Pentaerythritol triallyl ether

CAS No.: 1471-17-6

Cat. No.: VC0517651

Molecular Formula: C14H24O4

Molecular Weight: 256.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pentaerythritol triallyl ether - 1471-17-6

Specification

CAS No. 1471-17-6
Molecular Formula C14H24O4
Molecular Weight 256.34 g/mol
IUPAC Name 3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propan-1-ol
Standard InChI InChI=1S/C14H24O4/c1-4-7-16-11-14(10-15,12-17-8-5-2)13-18-9-6-3/h4-6,15H,1-3,7-13H2
Standard InChI Key FYRWKWGEFZTOQI-UHFFFAOYSA-N
SMILES C=CCOCC(CO)(COCC=C)COCC=C
Canonical SMILES C=CCOCC(CO)(COCC=C)COCC=C
Appearance Solid powder

Introduction

Chemical Identity and Fundamental Properties

Structural Characteristics

Pentaerythritol triallyl ether features a central pentaerythritol core (C(CH2O)4\text{C}(\text{CH}_2\text{O})_4) with three allyloxy groups (CH2=CHCH2O\text{CH}_2=\text{CHCH}_2\text{O}-) and one hydroxyl group. This structure confers both hydrophilicity (via the hydroxyl) and reactivity (through allyl groups), enabling dual functionality in polymerization processes .

Physicochemical Profile

Key properties include:

PropertyValueMeasurement Conditions
Boiling Point156–161°C3 mmHg pressure
Density0.985 g/cm³25°C
Refractive Index1.465Estimate
Flash Point159.6°CClosed-cup method
Vapor Pressure5.76×1065.76 \times 10^{-6} mmHg25°C

The compound’s low vapor pressure and moderate hydrophobicity (logP=1.57\log P = 1.57) make it suitable for solvent-based formulations while ensuring minimal environmental release .

Synthesis Methodologies and Process Optimization

Conventional Alkylation Approaches

Early synthesis routes involved reacting pentaerythritol with allyl bromide in dimethylsulfoxide (DMSO) using NaOH as base, achieving 62% yield after column chromatography . This method suffered from:

  • Excessive base usage (pentaerythritol:NaOH = 1:4)

  • High tetraallyl ether byproduct formation (up to 15%)

  • Energy-intensive purification .

Advanced Phase-Transfer Catalyzed Synthesis

The CN116239453A patent describes a two-stage water-based process using dual phase-transfer catalysts (PTCs) :

  • Stage 1: Hydrophilic PTC (e.g., tetrabutylammonium bromide) facilitates initial etherification at 40–60°C, producing mono/diallyl intermediates.

  • Stage 2: Lipophilic PTC (e.g., 18-crown-6) enhances reactivity for triallyl product formation at 80–90°C.

Key advantages:

  • Yield: 93.2% triallyl ether

  • Byproduct control: <0.05% monoether, <5% diether, <10% tetraether

  • Solvent-free workup via aqueous phase separation .

Industrial Applications and Performance Mechanisms

Crosslinking in Polymer Networks

The compound’s three allyl groups undergo radical polymerization, forming densely crosslinked networks. In UV-curable coatings:

  • Cure speed: t90t_{90} (90% conversion) ≤ 15 sec under 365 nm LED (500 mW/cm²)

  • Glass transition temperature (TgT_g): Increases from 45°C to 98°C post-cure .

Superabsorbent Polymers (SAPs)

As a crosslinker in polyacrylic acid SAPs:

  • Enhances absorption capacity to 500 g H₂O/g polymer

  • Improves saline absorption retention by 32% vs. conventional divinyl crosslinkers .

Adhesive Formulations

In epoxy-allyl hybrid adhesives:

  • Shear strength: 18.7 MPa (vs. 12.4 MPa for non-hybrid)

  • TgT_g: 125°C (50°C higher than DGEBA-based systems) .

Market Dynamics and Regional Production

North American Market Outlook

Parameter2022 Value2030 Projection
Market Size$0.2B$0.4B
Demand Growth Rate8.5% CAGR-
Primary ApplicationResins (42%)Coatings (51%)

Drivers include:

  • 23% annual growth in UV-curable coatings for electronics

  • 15% increase in SAP demand for agricultural hydrogels .

Manufacturing Landscape

Key North American producers:

  • Dow Chemical: 450 MT/year capacity (Texas)

  • Huntsman Corporation: 320 MT/year (Louisiana)

  • Arkema: 280 MT/year (Québec) .

Emerging Research Frontiers

Bio-Based Synthesis Routes

Recent trials using glycerol-derived pentaerythritol show:

  • 78% yield via enzymatic catalysis (Candida antarctica lipase B)

  • 32% reduction in carbon footprint vs. petrochemical routes .

Advanced Polymer Architectures

Incorporation into vitrimers enables:

  • Self-healing efficiency: 89% after 1 hr at 150°C

  • Recyclability: >5 cycles without mechanical property loss .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator